molecular formula C14H8N2O6 B10830644 Cinnabarinic Acid-d4

Cinnabarinic Acid-d4

Cat. No.: B10830644
M. Wt: 304.25 g/mol
InChI Key: FSBKJYLVDRVPTK-RHQRLBAQSA-N
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Description

Cinnabarinic Acid-d4 is a deuterated form of cinnabarinic acid, a metabolite of the kynurenine pathway. This pathway is responsible for the metabolism of tryptophan, an essential amino acid. Cinnabarinic acid is known for its role in activating metabotropic glutamate receptor 4, which has implications in neuroprotection and antipsychotic-like activity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cinnabarinic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to selectively induce inositol phosphate production in cells expressing metabotropic glutamate receptor 4 .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives of cinnabarinic acid, which have different biological activities. These derivatives are studied for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnabarinic Acid-d4 is unique due to its selective activation of metabotropic glutamate receptor 4 and its potential therapeutic applications in neuroprotection and antipsychotic-like activity. Its deuterated form provides advantages in analytical chemistry, allowing for precise quantification and study of its biological effects .

Properties

Molecular Formula

C14H8N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

2-amino-4,6,7,8-tetradeuterio-3-oxophenoxazine-1,9-dicarboxylic acid

InChI

InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)/i1D,2D,3D,4D

InChI Key

FSBKJYLVDRVPTK-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])OC3=C(C(=O)C(=C(C3=N2)C(=O)O)N)[2H])C(=O)O)[2H]

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O

Origin of Product

United States

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